molecular formula C23H23NO7 B11466043 methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No.: B11466043
M. Wt: 425.4 g/mol
InChI Key: WXGXRBIVCNMXDQ-ZZEZOPTASA-N
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Description

Methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrrole Ring: This can be achieved through a condensation reaction between an aldehyde and an amine, followed by cyclization.

    Introduction of the Methoxy and Hydroxyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate: shares similarities with other compounds that have pyrrole rings and methoxy groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C23H23NO7

Molecular Weight

425.4 g/mol

IUPAC Name

methyl 4-[(3Z)-3-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C23H23NO7/c1-29-13-12-24-19(14-4-6-16(7-5-14)23(28)31-3)18(21(26)22(24)27)20(25)15-8-10-17(30-2)11-9-15/h4-11,19,25H,12-13H2,1-3H3/b20-18-

InChI Key

WXGXRBIVCNMXDQ-ZZEZOPTASA-N

Isomeric SMILES

COCCN1C(/C(=C(\C2=CC=C(C=C2)OC)/O)/C(=O)C1=O)C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

COCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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